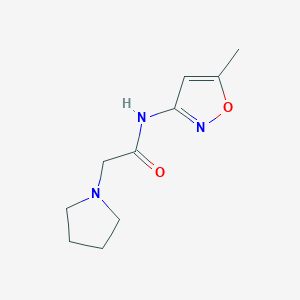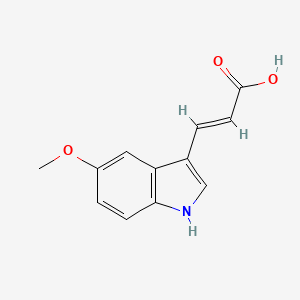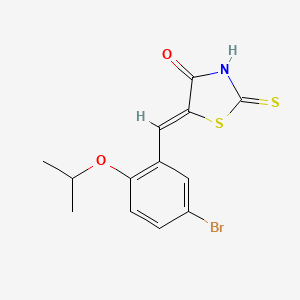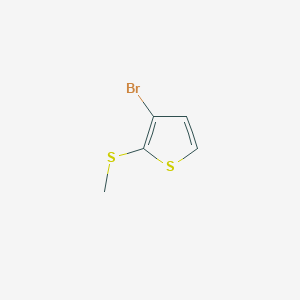![molecular formula C15H16N4 B3277936 [4-(4-甲基哌嗪-1-基)苄叉]丙二腈 CAS No. 66883-96-3](/img/structure/B3277936.png)
[4-(4-甲基哌嗪-1-基)苄叉]丙二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
光学和电子应用
- 聚集诱导发光特性:该化合物已被用于合成表现出聚集诱导发光 (AIE) 特性的一维纳米结构。这对于光电应用非常重要。Singh 等人 (2016) 的一项研究使用该化合物研究了不对称供体-受体结构中的 AIE (Singh 等,2016)。
药物化学和药物设计
抗分枝杆菌剂:Patel 等人 (2014) 探索了将该化合物用于合成 s-三嗪作为潜在抗分枝杆菌剂。这些化合物对结核分枝杆菌表现出显着的活性,对哺乳动物细胞的毒性低 (Patel 等,2014)。
具有抗氧化活性的葡萄糖苷酶抑制剂:Özil 等人 (2018) 合成了含有该化合物的苯并咪唑衍生物,作为对体外抗氧化活性和葡萄糖苷酶抑制剂的研究的一部分。这些化合物表现出高清除活性和显着的 α-葡萄糖苷酶抑制潜力 (Özil 等,2018)。
多发性硬化症治疗:Weiler 等人 (2014) 发现该化合物的衍生物抑制鞘氨醇 1-磷酸裂解酶的催化活性,鞘氨醇 1-磷酸裂解酶是多发性硬化症治疗的靶点。这些抑制剂显示出减少外周 T 细胞数量和保护大鼠多发性硬化症模型的潜力 (Weiler 等,2014)。
化学合成与分析
苯并咪唑的合成:Koroleva 等人 (2012) 详细阐述了一种有效的原位合成方法,使用该化合物作为杂环胺的苄基衍生物合成的关键前体。该方法对于大规模合成至关重要 (Koroleva 等,2012)。
哌嗪衍生物的合成:该化合物已被用于合成 N-甲基哌嗪系列中的新酰胺,正如 Koroleva 等人 (2011) 所详细描述的。这些酰胺在药物开发中很重要,包括抗白血病剂 (Koroleva 等,2011)。
安全和危害
属性
IUPAC Name |
2-[[4-(4-methylpiperazin-1-yl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-18-6-8-19(9-7-18)15-4-2-13(3-5-15)10-14(11-16)12-17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHVBUBHTCVYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Methoxyphenyl)-2-thienyl]boronic acid](/img/structure/B3277865.png)








![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)
![Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B3277934.png)
![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)